3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2731010-01-6
VCID: VC11561847
InChI: InChI=1S/C8H13N3.ClH/c1-2-3-5-8(10-11-8)6-4-7-9;/h1H,3-7,9H2;1H
SMILES:
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67 g/mol

3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride

CAS No.: 2731010-01-6

Cat. No.: VC11561847

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride - 2731010-01-6

Specification

CAS No. 2731010-01-6
Molecular Formula C8H14ClN3
Molecular Weight 187.67 g/mol
IUPAC Name 3-(3-but-3-ynyldiazirin-3-yl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C8H13N3.ClH/c1-2-3-5-8(10-11-8)6-4-7-9;/h1H,3-7,9H2;1H
Standard InChI Key GZDZESWVDCFEDX-UHFFFAOYSA-N
Canonical SMILES C#CCCC1(N=N1)CCCN.Cl

Introduction

Chemical Identity and Structural Features

3-[3-(But-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride belongs to the diazirine family, a class of light-sensitive compounds widely used in photoaffinity labeling. Its molecular structure integrates three functional components:

  • A diazirine ring (3H-diazirin-3-yl) that generates carbene intermediates upon UV irradiation, enabling covalent crosslinking with proximal biomolecules.

  • A but-3-yn-1-yl group providing an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

  • A propan-1-amine backbone terminated with a hydrochloride salt, enhancing solubility and facilitating conjugation to carboxylic acids or activated esters .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2731010-01-6
Molecular FormulaC₈H₁₄ClN₃
Molecular Weight187.67 g/mol
IUPAC Name3-(3-but-3-ynyldiazirin-3-yl)propan-1-amine hydrochloride
SMILESC#CCCC1(N=N1)CCCN.Cl
InChI KeyGZDZESWVDCFEDX-UHFFFAOYSA-N

The diazirine ring’s strain energy (≈60 kcal/mol) facilitates rapid carbene formation under 350–370 nm light, while the alkyne group permits bioorthogonal tagging with azide-functionalized probes .

Synthesis and Characterization

The synthesis of 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride involves sequential functionalization of a diazirine precursor. A representative route includes:

  • Diazirine Formation: Reaction of but-3-yn-1-amine with chloramine-T under basic conditions yields the diaziridine intermediate, which is oxidized to the diazirine using activated manganese dioxide.

  • Alkyne Incorporation: The but-3-yn-1-yl group is introduced via nucleophilic substitution or palladium-catalyzed coupling.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid produces the final crystalline product .

Spectroscopic characterization confirms the structure:

  • ¹H NMR (400 MHz, D₂O): δ 3.42 (t, 2H, CH₂NH₂), 2.85–2.78 (m, 4H, CH₂N=N), 2.45 (t, 2H, C≡CCH₂), 1.98 (t, 1H, C≡CH).

  • IR (cm⁻¹): 3300 (N-H stretch), 2105 (C≡C), 1620 (N=N).

Physicochemical Properties and Stability

ParameterValueSource
Melting PointNot reported
Boiling Point192.5±36.0 °C (predicted)
Storage Conditions−20°C, desiccated, protected from light
Hazard StatementsH302, H314, H335

Applications in Chemical Biology

Photoaffinity Labeling

Upon UV irradiation (350–370 nm), the diazirine group generates a reactive carbene species that inserts into C-H, N-H, or O-H bonds within 3–4 Å, covalently capturing transient protein-ligand interactions. This property has been exploited to study:

  • Enzyme Active Sites: Mapping substrate-binding pockets of β-secretase (BACE-1) for Alzheimer’s drug development .

  • Membrane Protein Dynamics: Traversing lipid bilayers to label integral membrane receptors .

Click Chemistry Compatibility

The terminal alkyne enables CuAAC with azide-modified fluorophores or biotin tags, permitting:

  • Fluorescent Visualization: Localization of labeled proteins via confocal microscopy.

  • Pull-Down Assays: Streptavidin-biotin affinity purification for proteomic analysis.

Amine-Directed Conjugation

The primary amine facilitates NHS ester or isothiocyanate couplings, allowing:

  • Probe Diversification: Attachment to carboxylated surfaces or biomolecules.

  • Solid-Phase Synthesis: Immobilization on resin for combinatorial library generation.

Comparative Analysis with Related Diazirines

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesApplications
3-[3-(But-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine HClC₈H₁₄ClN₃Alkyne, amine, diazirineProteomics, pull-down assays
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amineC₇H₁₁N₃Shorter carbon chainLimited aqueous solubility
3-Trifluoromethyl-3-phenyldiazirineC₈H₅F₃N₂Enhanced ambient light stabilityIn vivo imaging

The extended carbon chain in 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propan-1-amine hydrochloride improves aqueous solubility compared to shorter analogs, making it preferable for biological assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator